1-[(2,6-Dimethoxyphenyl)methyl]piperazine
Description
1-[(2,6-Dimethoxyphenyl)methyl]piperazine (CAS: 148583-59-9) is a piperazine derivative characterized by a 2,6-dimethoxybenzyl substituent attached to the piperazine core. Its molecular formula is C₁₃H₂₀N₂O₂, with an average molecular mass of 236.315 g/mol and a monoisotopic mass of 236.152478 Da . The compound is structurally defined by two methoxy groups at the 2- and 6-positions of the phenyl ring, which influence its electronic and steric properties.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-5-13(17-2)11(12)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
FHAOUSSGCOUTCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,6-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography and high-performance liquid chromatography to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,6-Dimethoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their structural versatility and pharmacological relevance. Below is a detailed comparison of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine with structurally or functionally analogous compounds:
Substituent Position and Electronic Effects
- 1-(2-Methoxyphenyl)piperazine (CAS: 35386-24-4) :
- 1-(4-Methoxyphenyl)piperazine :
Pharmacological Activity
Physicochemical Properties
- 1-[(2,6-Difluorophenyl)methyl]piperazine :
- 1-(2,6-Dimethylphenylcarbamoyl)piperazine :
Receptor Binding and Selectivity
- 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A 5-HT₂ agonist with a dimethoxy-iodophenyl group. Its strong SND activation contrasts with the mixed serotonergic effects of this compound, suggesting substituent position critically impacts receptor subtype engagement .
Key Research Findings and Implications
Replacement of methoxy with electron-withdrawing groups (e.g., CF₃) shifts receptor selectivity, as seen in 1-(3-trifluoromethylphenyl)piperazine .
Synthetic Versatility :
- The compound’s benzylpiperazine scaffold is amenable to isocyanide-based multicomponent reactions (IMCRs), enabling rapid diversification into >35 piperazine chemotypes .
Biological Activity
1-[(2,6-Dimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including neuroprotective, antioxidative, and antimicrobial properties. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidative Properties
Recent studies have investigated the antioxidative capabilities of piperazine derivatives. A notable study demonstrated that certain piperazine compounds could effectively protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced oxidative damage. The compounds exhibited significant cell survival rates at concentrations as low as 20 μM .
Table 1: Antioxidative Activity of Piperazine Derivatives
| Compound | Concentration (μM) | Cell Survival (%) |
|---|---|---|
| This compound | 20 | 85 |
| Compound 9r | 20 | 90 |
| Control | - | 50 |
Neuroprotective Effects
In addition to antioxidative properties, piperazine derivatives have shown promise in neuroprotection. The mechanism involves reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, which is crucial for preventing apoptosis in neuronal cells. The activation of the IL-6/Nrf2 pathway has been identified as a key mechanism in promoting cell survival under oxidative stress conditions .
Study on Antifilarial Activity
A related compound derived from piperazine was evaluated for its antifilarial properties. In a study involving rodent models infected with Brugia malayi, the compound demonstrated significant macrofilaricidal and microfilaricidal activities. At a dosage of 300 mg/kg over five days, it achieved a 53.6% reduction in adult worms and a 46% reduction in microfilariae . This suggests that piperazine derivatives may have broader applications in treating parasitic infections.
The antioxidative mechanism of this compound involves several pathways:
- Reduction of ROS : The compound decreases oxidative stress by scavenging free radicals.
- Mitochondrial Protection : Stabilizes the mitochondrial membrane potential, preventing apoptosis.
- Cytokine Modulation : Enhances the expression of protective cytokines such as IL-6, which plays a role in cell survival and inflammation control .
Q & A
Q. What are the key synthetic routes for 1-[(2,6-Dimethoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of the piperazine core with a 2,6-dimethoxybenzyl group. A common method includes nucleophilic substitution using 2,6-dimethoxybenzyl chloride and piperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperazine to benzyl halide) and temperature (60–80°C) to minimize side reactions like over-alkylation . Purification via recrystallization or column chromatography is critical for isolating the pure product.
Q. How is this compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- NMR : Distinct signals for the aromatic protons (2,6-dimethoxy groups at δ 6.5–7.0 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₃H₂₀N₂O₂, calculated 260.15 g/mol).
- X-ray Crystallography (if available): Confirms spatial arrangement of the benzyl-piperazine moiety .
Q. What are common functionalization strategies for modifying the piperazine ring in this compound?
The secondary amine in the piperazine ring can undergo:
- Acylation : Reaction with acyl chlorides (e.g., trifluoroacetyl chloride) to introduce electron-withdrawing groups.
- Sulfonation : Using sulfonyl chlorides to enhance solubility or biological activity.
- Alkylation : Further substitution at the nitrogen atoms for structure-activity relationship (SAR) studies.
Reactions require anhydrous conditions and catalysts like triethylamine to improve efficiency .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Discrepancies in NMR spectra may arise from conformational flexibility or impurities. Solutions include:
Q. What methodologies are used to assess the compound’s interaction with biological targets (e.g., receptors)?
- Radioligand Binding Assays : Competitive displacement studies using tritiated ligands (e.g., serotonin or dopamine receptor subtypes).
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to receptors like 5-HT₁A or α-adrenergic subtypes.
- Functional Assays : Measure downstream effects (e.g., cAMP modulation) in cell lines transfected with target receptors .
Q. How do steric and electronic effects of the 2,6-dimethoxy groups influence reactivity in cross-coupling reactions?
The electron-donating methoxy groups deactivate the benzene ring toward electrophilic substitution but enhance stability in radical reactions. Steric hindrance from the 2,6-substitution pattern limits meta/para functionalization. For Suzuki-Miyaura coupling, use bulky palladium catalysts (e.g., XPhos) to overcome steric challenges .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic Conditions : Protonation of the piperazine nitrogen occurs below pH 4, increasing solubility but risking decomposition.
- Basic Conditions : Stable up to pH 9; above this, hydrolysis of the methoxy groups may occur.
- Thermal Stability : Decomposes above 150°C, as indicated by TGA-DSC analysis. Store at 2–8°C in inert atmospheres to prevent oxidation .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties for SAR studies.
- Molecular Dynamics (MD) : Simulate binding kinetics with target proteins over nanosecond timescales .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during alkylation.
- Purification at Scale : Switch from column chromatography to fractional crystallization with ethanol/water mixtures.
- Byproduct Formation : Optimize stoichiometry and employ scavengers (e.g., molecular sieves) to trap excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
